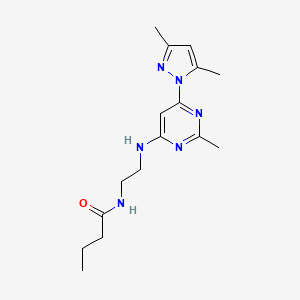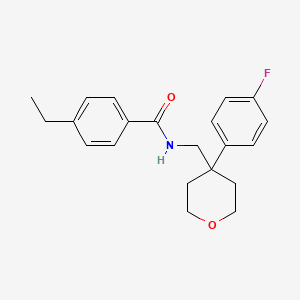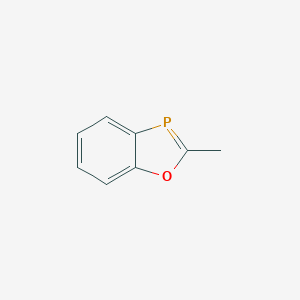![molecular formula C20H13FN2OS B14141928 2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide CAS No. 352208-73-2](/img/structure/B14141928.png)
2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanophenyl group, a sulfanyl group, and a fluorophenyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide typically involves the reaction of 2-cyanophenylthiol with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyanophenyl and fluorophenyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide
- **2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide
Uniqueness
2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Propriétés
Numéro CAS |
352208-73-2 |
|---|---|
Formule moléculaire |
C20H13FN2OS |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2-(2-cyanophenyl)sulfanyl-N-(3-fluorophenyl)benzamide |
InChI |
InChI=1S/C20H13FN2OS/c21-15-7-5-8-16(12-15)23-20(24)17-9-2-4-11-19(17)25-18-10-3-1-6-14(18)13-22/h1-12H,(H,23,24) |
Clé InChI |
DOHXKWZXZZOZKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B14141869.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)



![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![(3'-Formyl-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14141907.png)


![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)

![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
